molecular formula C14H20N2O5S B12484969 ethyl 6-{5-[(acetylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate

ethyl 6-{5-[(acetylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate

Cat. No.: B12484969
M. Wt: 328.39 g/mol
InChI Key: MTPSGNOAJYFAKV-UHFFFAOYSA-N
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Description

ETHYL 6-{5-[(ACETYLSULFANYL)METHYL]-2-OXO-1,3-DIHYDROIMIDAZOL-4-YL}-6-OXOHEXANOATE is a complex organic compound that features an imidazole ring, a sulfanyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-{5-[(ACETYLSULFANYL)METHYL]-2-OXO-1,3-DIHYDROIMIDAZOL-4-YL}-6-OXOHEXANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents.

    Esterification: The ester functional group is formed through the reaction of carboxylic acids with alcohols in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-{5-[(ACETYLSULFANYL)METHYL]-2-OXO-1,3-DIHYDROIMIDAZOL-4-YL}-6-OXOHEXANOATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amides or different esters.

Scientific Research Applications

ETHYL 6-{5-[(ACETYLSULFANYL)METHYL]-2-OXO-1,3-DIHYDROIMIDAZOL-4-YL}-6-OXOHEXANOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of ETHYL 6-{5-[(ACETYLSULFANYL)METHYL]-2-OXO-1,3-DIHYDROIMIDAZOL-4-YL}-6-OXOHEXANOATE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The sulfanyl group can undergo redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 6-{5-[(METHYLSULFANYL)METHYL]-2-OXO-1,3-DIHYDROIMIDAZOL-4-YL}-6-OXOHEXANOATE
  • ETHYL 6-{5-[(ETHYLSULFANYL)METHYL]-2-OXO-1,3-DIHYDROIMIDAZOL-4-YL}-6-OXOHEXANOATE

Uniqueness

ETHYL 6-{5-[(ACETYLSULFANYL)METHYL]-2-OXO-1,3-DIHYDROIMIDAZOL-4-YL}-6-OXOHEXANOATE is unique due to the presence of the acetylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H20N2O5S

Molecular Weight

328.39 g/mol

IUPAC Name

ethyl 6-[5-(acetylsulfanylmethyl)-2-oxo-1,3-dihydroimidazol-4-yl]-6-oxohexanoate

InChI

InChI=1S/C14H20N2O5S/c1-3-21-12(19)7-5-4-6-11(18)13-10(8-22-9(2)17)15-14(20)16-13/h3-8H2,1-2H3,(H2,15,16,20)

InChI Key

MTPSGNOAJYFAKV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=C(NC(=O)N1)CSC(=O)C

Origin of Product

United States

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